molecular formula C6H8N4O2 B14128415 7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one CAS No. 857035-96-2

7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one

Cat. No.: B14128415
CAS No.: 857035-96-2
M. Wt: 168.15 g/mol
InChI Key: JHTYIYCWMBTXOZ-UHFFFAOYSA-N
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Description

7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one is a heterocyclic compound that features a pyrazolo[1,2-a]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by nitrosation to introduce the nitroso group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized pyrazolo[1,2-a]pyrazoles .

Scientific Research Applications

7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This can affect various cellular pathways and processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one is unique due to the presence of both amino and nitroso functional groups, which confer distinct reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development .

Properties

CAS No.

857035-96-2

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one

InChI

InChI=1S/C6H8N4O2/c7-5-4(8-12)6(11)10-3-1-2-9(5)10/h1-3,7H2

InChI Key

JHTYIYCWMBTXOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C(=O)N2C1)N=O)N

Origin of Product

United States

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